molecular formula C14H18O7 B2984501 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid CAS No. 100973-09-9

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid

Cat. No.: B2984501
CAS No.: 100973-09-9
M. Wt: 298.291
InChI Key: XLJDNPGZFKBWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (CAS 100973-09-9) is a high-purity chemical compound supplied for research and development purposes. This compound features a pentanedioic acid (glutaric acid) backbone substituted with a 3,4,5-trimethoxyphenyl group, yielding a molecular formula of C14H18O7 and a molecular weight of 298.29 g/mol . The 3,4,5-trimethoxyphenyl moiety is a privileged structure in medicinal chemistry, known to be a key pharmacophore in numerous biologically active molecules. This specific structural motif is often explored for its potential in modulating various biological targets . As such, this diacid compound serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research . It is particularly useful as a precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates. Researchers may employ it in the development of compounds for screening against a range of therapeutic targets. The product is provided with documentation and is available for global shipping to support your laboratory work. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-19-10-4-8(5-11(20-2)14(10)21-3)9(6-12(15)16)7-13(17)18/h4-5,9H,6-7H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDNPGZFKBWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

    Solvent: Ethanol or water

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations

Key structural analogs differ in:

  • Methoxy group positioning : 3,4,5- vs. 2,3,4-trimethoxyphenyl substitutions.
  • Carbon chain length and branching: Pentanedioic acid vs. shorter (e.g., propanoic, butyric) or branched chains.
  • Functional groups : Carboxylic acids vs. esters, sulfonyl groups, or acryloyl linkers.
Table 1: Structural and Physicochemical Comparison
Compound Name Methoxy Position Chain Type Functional Groups Predicted logP* Bioactivity Notes
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid 3,4,5 Pentanedioic acid Two carboxylic acids ~1.5 (low) Anticancer potential (structural analogy)
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid 2,3,4 Pentanedioic acid Two carboxylic acids ~1.8 Possibly reduced target affinity
(S)-2-(3,4,5-Trimethoxyphenyl)butyric acid 3,4,5 Butyric acid Single carboxylic acid ~2.5 Enhanced cell permeability
Combretastatin A-4 phosphate (prodrug 1n) 3,4,5 Phenol phosphate Phosphate ester ~0.8 Clinically used antineoplastic agent
Caffeic acid 3,4-dihydroxy Acrylic acid Dihydroxy, acrylic acid ~1.2 Antioxidant properties

*logP values estimated based on functional group contributions and analogs (e.g., : logP 2.525 for a silyl ester analog).

Key Research Findings and Gaps

  • Evidence from Hybrid Compounds: Derivatives with acryloyl linkers and variable chain lengths (pentanoic to heptanoic acids) show that elongation or branching modulates bioactivity . This suggests that the pentanedioic acid’s chain length may optimize target binding.
  • Comparative Data Limitations : Direct bioactivity data (e.g., IC50 values) for this compound are absent in the provided evidence. Studies on its enzymatic inhibition, cytotoxicity, and pharmacokinetics are needed.

Biological Activity

3-(3,4,5-Trimethoxyphenyl)pentanedioic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pentanedioic acid backbone substituted with a 3,4,5-trimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity, potentially aiding in cellular absorption and bioavailability. Various synthetic routes have been explored to produce this compound, often involving the modification of existing benzoic acid derivatives.

Antitumor Properties

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have shown efficacy against various cancer cell lines, including melanoma and breast cancer. The antiproliferative effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell metabolism.

Table 1: Antitumor Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundMelanomaTBDInhibition of dihydrofolate reductase (DHFR)
TMCA esterBreast Cancer11.82Modulation of P-glycoprotein (P-gp)
Dihydroartemisinin esterVarious17.22Induction of apoptosis

The biological activity of this compound is partly mediated through its interaction with dihydrofolate reductase (DHFR), an enzyme critical in the folate cycle. Inhibition of DHFR leads to a decrease in nucleotide synthesis, thereby impairing DNA replication in rapidly dividing cancer cells .

Case Studies

  • Melanoma Treatment : A study demonstrated that a derivative of this compound exhibited significant antiproliferative effects against melanoma cell lines. The compound's ability to bind DHFR was crucial for its effectiveness .
  • Breast Cancer : Another investigation into TMCA derivatives revealed their capacity to modulate P-glycoprotein activity, enhancing the efficacy of chemotherapeutic agents while reducing resistance in breast cancer cells .

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound in drug development:

  • Antiviral Activity : Similar compounds have shown promise as antiviral agents.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • CNS Activity : There is preliminary evidence suggesting potential neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.